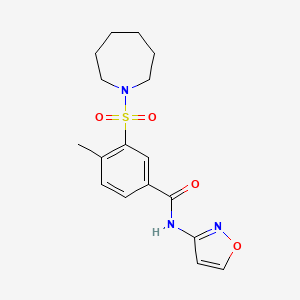

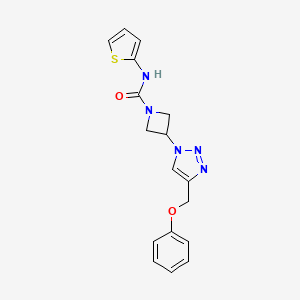

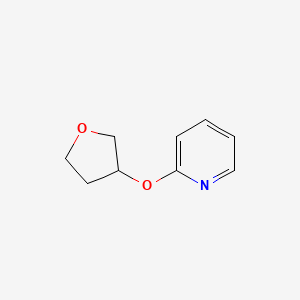

![molecular formula C10H11Cl2N5 B2457561 N-[1-(2,4-diclorobencil)-1H-1,2,3,4-tetraazol-5-il]-N,N-dimetilamina CAS No. 338417-33-7](/img/structure/B2457561.png)

N-[1-(2,4-diclorobencil)-1H-1,2,3,4-tetraazol-5-il]-N,N-dimetilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a structure similar to the one you provided often contain a benzyl group attached to a tetraazol ring. The presence of the dichlorobenzyl group suggests that this compound might have some biological activity, as dichlorobenzyl groups are found in various pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography . The dichlorobenzyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their molecular structure. For instance, dichlorobenzyl compounds are often crystalline solids at room temperature .Mecanismo De Acción

The mechanism of action of DC-TA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. DC-TA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DC-TA has also been shown to inhibit the activity of various kinases involved in cancer development, including Akt and ERK.

Biochemical and Physiological Effects:

DC-TA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DC-TA inhibits the proliferation and migration of various cancer cell lines, including breast, lung, and prostate cancer cells. DC-TA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DC-TA has been shown to inhibit the production of inflammatory mediators in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DC-TA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields, making it readily available for use in research studies. DC-TA is also relatively easy to modify, allowing researchers to tailor its chemical structure for specific applications. One limitation of DC-TA is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Direcciones Futuras

There are many potential future directions for research on DC-TA. One area of interest is the development of DC-TA analogs with improved pharmacological properties. Researchers are also exploring the use of DC-TA as a diagnostic tool for various diseases, including cancer and infectious diseases. In addition, there is ongoing research into the mechanism of action of DC-TA and its potential applications in various fields, including medicinal chemistry and drug discovery.

Métodos De Síntesis

The synthesis of DC-TA involves the reaction of 2,4-dichlorobenzylamine with sodium azide in the presence of dimethylformamide (DMF) to form the intermediate compound 2,4-dichlorobenzyl azide. This intermediate is then reacted with dimethylamine in the presence of copper(II) sulfate to form the final product, DC-TA. The synthesis of DC-TA is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.

Aplicaciones Científicas De Investigación

- La síntesis de 1-{N-(2,4-diclorobencil)indolil)}-3-fenilpropanonas y 1-{N-(2,4-diclorobencil)indolil)}-1-fenilpropanonas condujo a compuestos evaluados por su actividad antibacteriana y antifúngica .

- Derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno se tamizaron para actividad anti-VIH contra las cepas de VIH-1 (IIIB) y VIH-2 (ROD). Estos compuestos demostraron ser prometedores para inhibir la replicación viral .

Propiedades antibacterianas y antifúngicas

Actividad anti-VIH

En resumen, N-[1-(2,4-diclorobencil)-1H-1,2,3,4-tetraazol-5-il]-N,N-dimetilamina es prometedora en varios campos, desde la investigación antiviral hasta el posible desarrollo terapéutico. Su estructura única y sus efectos biológicos la convierten en un tema intrigante para la investigación científica en curso . Si necesita información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N,N-dimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N5/c1-16(2)10-13-14-15-17(10)6-7-3-4-8(11)5-9(7)12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAJRAFNPFXQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

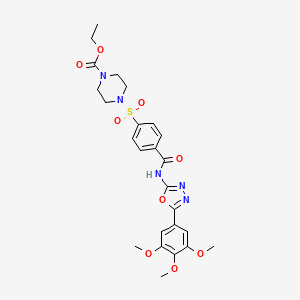

![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)

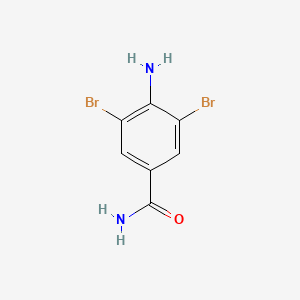

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)

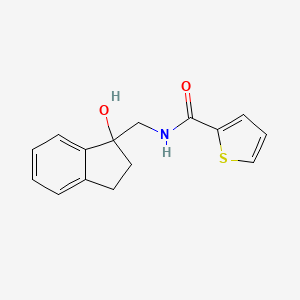

![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)